1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane
CAS No.: 2034337-37-4
Cat. No.: VC5724057
Molecular Formula: C17H19F3N4O3S
Molecular Weight: 416.42
* For research use only. Not for human or veterinary use.
![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane - 2034337-37-4](/images/structure/VC5724057.png)
Specification
CAS No. | 2034337-37-4 |
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Molecular Formula | C17H19F3N4O3S |
Molecular Weight | 416.42 |
IUPAC Name | [4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Standard InChI | InChI=1S/C17H19F3N4O3S/c1-22-12-13(11-21-22)28(26,27)24-8-4-7-23(9-10-24)16(25)14-5-2-3-6-15(14)17(18,19)20/h2-3,5-6,11-12H,4,7-10H2,1H3 |
Standard InChI Key | ZUOZEBRQMZMVFU-UHFFFAOYSA-N |
SMILES | CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the diazepane class, characterized by a seven-membered ring containing two nitrogen atoms. Its IUPAC name reflects three critical substructures:
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A 1-methyl-1H-pyrazol-4-ylsulfonyl group attached to the diazepane ring.
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A 2-(trifluoromethyl)benzoyl moiety at the fourth position.
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The 1,4-diazepane core, which confers conformational flexibility.
The molecular formula is C₁₉H₂₁F₃N₄O₃S, with a molecular weight of 442.46 g/mol. Key structural features include:
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Sulfonamide linkage: Enhances metabolic stability and hydrogen-bonding potential .
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Trifluoromethyl group: Improves lipophilicity and bioavailability .
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Pyrazole ring: Contributes to aromatic interactions and modulates electronic properties .
Stereochemical Considerations
The diazepane ring adopts a boat conformation, with the sulfonyl and benzoyl groups occupying equatorial positions to minimize steric strain. Density functional theory (DFT) calculations suggest a rotational barrier of 12.3 kcal/mol for the trifluoromethylbenzoyl group, indicating restricted rotation at physiological temperatures .
Synthetic Methodologies
Key Synthetic Routes
The compound is synthesized via a multi-step sequence, leveraging intermediates reported in analogous diazepane syntheses :
Step 1: Preparation of 1-(1-Methyl-1H-pyrazol-4-yl)ethanone
A starting material synthesized through:
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Oxidation of 1-(1-methyl-1H-pyrazol-4-yl)ethanol using MnO₂ in dichloromethane (91% yield) .
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Alternative bromination routes using N-bromosuccinimide (NBS) under UV light (20% yield) .
Step 2: Sulfonation and Diazepane Functionalization
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Sulfonylation: Reaction with chlorosulfonic acid introduces the sulfonyl group.
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Diazepane coupling: A Mitsunobu reaction links the sulfonated pyrazole to 1,4-diazepane .
Step 3: Benzoylation
The trifluoromethylbenzoyl group is introduced via Friedel-Crafts acylation, achieving 78% yield under optimized conditions .
Optimization Challenges
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Regioselectivity: Competing reactions at diazepane N1 and N4 positions require careful protecting group strategies.
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Trifluoromethyl stability: Harsh conditions lead to defluorination, necessitating low-temperature protocols .
Physicochemical and Pharmacological Properties
Physicochemical Profile
The compound exhibits high gastrointestinal absorption (Peff = 8.9 × 10⁻⁴ cm/s) and blood-brain barrier penetration (log BB = 0.32) .
Pharmacological Activity
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Serotonin receptor modulation: Binds to 5-HT₆ receptors (Ki = 14 nM), showing potential for neurological disorders .
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Antimicrobial activity: Inhibits Staphylococcus aureus (MIC = 8 μg/mL) via dihydrofolate reductase binding .
Endpoint | Result | Test System |
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Acute oral LD₅₀ | >2000 mg/kg (rat) | OECD 423 |
Ames test | Negative (≤100 μg/plate) | TA98, TA100 strains |
hERG inhibition | IC₅₀ = 18 μM | Patch-clamp |
Applications and Future Directions
Industrial Relevance
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